molecular formula C19H21BrN2O2 B15022194 N'-[(E)-(2-bromophenyl)methylidene]-2-(4-butylphenoxy)acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-(4-butylphenoxy)acetohydrazide

Cat. No.: B15022194
M. Wt: 389.3 g/mol
InChI Key: VOQJJJSWSQKFGW-FYJGNVAPSA-N
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Description

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-butylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a butylphenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-(4-butylphenoxy)acetohydrazide typically involves the condensation of 2-bromobenzaldehyde with 2-(4-butylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-butylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-butylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be employed in the study of biological processes and interactions, particularly those involving hydrazide derivatives.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-(4-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl and butylphenoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The acetohydrazide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-butylphenoxy)acetohydrazide is unique due to the presence of the butylphenoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-butylphenoxy)acetamide

InChI

InChI=1S/C19H21BrN2O2/c1-2-3-6-15-9-11-17(12-10-15)24-14-19(23)22-21-13-16-7-4-5-8-18(16)20/h4-5,7-13H,2-3,6,14H2,1H3,(H,22,23)/b21-13+

InChI Key

VOQJJJSWSQKFGW-FYJGNVAPSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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